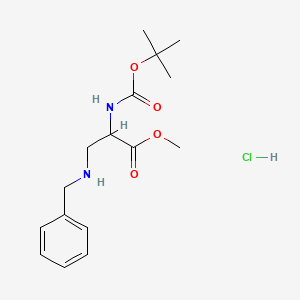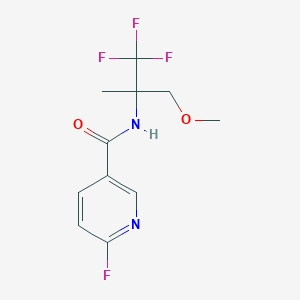
4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mécanisme D'action
Benzofuran substituted chalcone compounds, which are structurally similar to the compound , have been synthesized and characterized for their antimicrobial and antioxidant activities . The mode of action of these active compounds was carried out by docking of receptor GlcN6P synthase with newly synthesized candidate ligands .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving 2-hydroxybenzaldehyde and a suitable brominated precursor under basic conditions.
Coupling with Chromenone: The benzofuran derivative is then coupled with a chromenone derivative through a condensation reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Methoxylation: The final step involves the introduction of a methoxy group at the 7-position of the chromenone ring. This can be achieved through methylation using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaN3, KCN, DMF
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Azides, nitriles
Applications De Recherche Scientifique
4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-bromo-1-benzofuran-2-yl)-7-hydroxy-2H-chromen-2-one
- 4-(5-bromo-1-benzofuran-2-yl)-7-ethoxy-2H-chromen-2-one
- 4-(5-bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one
Uniqueness
4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the bromine atom and the methoxy group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Propriétés
IUPAC Name |
4-(5-bromo-1-benzofuran-2-yl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO4/c1-21-12-3-4-13-14(9-18(20)23-17(13)8-12)16-7-10-6-11(19)2-5-15(10)22-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAJGSHFHDIWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Methoxymethyl)oxiran-2-yl]oxane](/img/structure/B2713073.png)
![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide](/img/structure/B2713075.png)

![2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2713078.png)


![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2713083.png)






